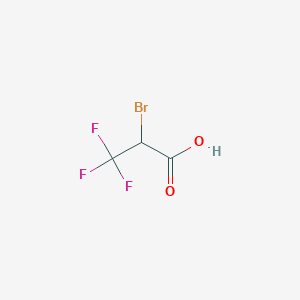

2-Bromo-3,3,3-trifluoropropanoic acid

Descripción general

Descripción

2-Bromo-3,3,3-trifluoropropanoic acid is an organofluorine compound with the molecular formula C3H2BrF3O2. It is widely used in various fields of research and industry due to its unique chemical properties. This compound is known for its high reactivity and is often utilized as a building block in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,3,3-trifluoropropanoic acid typically involves the bromination of 3,3,3-trifluoropropanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The process involves the use of bromine and a suitable solvent, with the reaction temperature carefully regulated to achieve optimal yields .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves the use of advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and consistency in the production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3,3,3-trifluoropropanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Addition Reactions: Reagents such as alkenes, alkynes, and carbonyl compounds are used. The reactions often require the presence of catalysts and are conducted under controlled temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. It has been utilized in the following ways:

- Synthesis of Fluorinated Compounds : 2-Bromo-3,3,3-trifluoropropanoic acid is used to create fluorinated derivatives that exhibit enhanced biological activity. For instance, it can be transformed into various fluorinated amino acids and pharmaceuticals due to its ability to introduce trifluoromethyl groups into molecular frameworks .

- Electrophilic Reactions : The presence of bromine makes it an excellent electrophile for nucleophilic substitution reactions. This property has been exploited in synthesizing fluorinated polymers and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in drug development:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties. These compounds are being explored as potential treatments for viral infections due to their ability to inhibit viral replication processes .

- Anticancer Compounds : Some studies have highlighted the potential of fluorinated compounds derived from this compound in targeting cancer cells. Their unique chemical properties allow for selective interactions with biological targets .

Environmental Chemistry

The compound also plays a role in environmental studies:

- Defluorination Studies : Recent research has focused on the aerobic defluorination of short-chain fluorinated compounds, including derivatives of this compound. These studies aim to understand how such compounds can be degraded in natural environments, thereby assessing their ecological impact .

Case Study 1: Synthesis of Fluorinated Amino Acids

A study demonstrated the successful use of this compound as an intermediate in synthesizing fluorinated amino acids. The reaction yielded high purity products suitable for biological testing.

| Reaction Step | Conditions | Yield |

|---|---|---|

| Bromination | DMF at 70°C | 30% |

| Nucleophilic Substitution | Acetonitrile at room temperature | 95% |

Case Study 2: Antiviral Activity

Research published in a peer-reviewed journal detailed the antiviral activity of a derivative synthesized from this compound against influenza viruses. The compound showed significant inhibition rates in vitro.

| Compound Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Fluorinated Derivative | 12.5 | Inhibition of viral RNA synthesis |

Mecanismo De Acción

The mechanism of action of 2-Bromo-3,3,3-trifluoropropanoic acid involves its reactivity towards various nucleophiles and electrophiles. The presence of the bromine and trifluoromethyl groups enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparación Con Compuestos Similares

3,3,3-Trifluoropropanoic acid: Similar in structure but lacks the bromine atom, resulting in different reactivity and applications.

2-Bromo-3,3,3-trifluoropropene: Another fluorinated compound with a similar structure but different reactivity due to the presence of a double bond.

Uniqueness: 2-Bromo-3,3,3-trifluoropropanoic acid is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct chemical properties. This makes it a valuable intermediate in the synthesis of a wide range of fluorinated compounds, offering versatility in various chemical reactions and applications .

Actividad Biológica

2-Bromo-3,3,3-trifluoropropanoic acid (CAS No. 13680306) is a fluorinated organic compound with potential applications in medicinal chemistry and biochemistry. Its unique trifluoromethyl group contributes to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the available literature regarding the biological activity of this compound, focusing on its synthesis, anticancer properties, and metabolic stability.

Synthesis

The synthesis of this compound typically involves the bromination of 3,3,3-trifluoropropanoic acid using bromine or brominating agents under controlled conditions. The synthesis can be optimized for yield and purity through various reaction conditions.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Bromination with NBS in acetic acid | 90.2% | Conducted at 90°C with stirring |

| Reaction with sulfuric acid | 76.14% | Achieved under reflux conditions |

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant biological activity, particularly in anticancer applications. A study evaluated various trifluoromethyl-substituted ureas for their anticancer properties using the National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screening Program. The results showed moderate anticancer activity against several cancer types, including leukemia and non-small cell lung cancer .

Table: Anticancer Activity of Trifluoromethyl Compounds

| Compound | Cell Line Tested | Activity Noted |

|---|---|---|

| Trifluoroethyl-substituted ureas | Leukemia | Moderate |

| Trifluoroethyl-substituted ureas | Non-small cell lung cancer | Moderate |

| This compound | Renal cancer | Notable |

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. The presence of the trifluoromethyl group is thought to enhance lipophilicity and metabolic stability, allowing for better interaction with biological targets.

Metabolic Stability

Studies have shown that fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for the development of effective therapeutic agents. For example, derivatives of this compound have demonstrated favorable profiles in terms of cytotoxicity across various cell lines while maintaining their inhibitory potency against specific targets like GSK-3β .

Table: Metabolic Stability and Cytotoxicity

| Compound | IC50 (nM) | Cytotoxicity Profile |

|---|---|---|

| (R)-28 (a derivative) | 360 | Minimal cytotoxicity at 10 µM |

Case Studies

- Antitumor Activity : In a study involving various fluorinated compounds, this compound was tested against multiple cancer cell lines. The results indicated that it could inhibit growth effectively in renal cancer cells while exhibiting low toxicity towards normal cells .

- Defluorination Studies : Research into microbial degradation revealed that certain strains could defluorinate compounds similar to this compound. This suggests potential bioremediation applications and insights into the environmental impact of fluorinated compounds .

Propiedades

IUPAC Name |

2-bromo-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGHXKRXTYSIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546565 | |

| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71026-98-7 | |

| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.